molecular formula C12H7ClN2 B021708 2-Chloro-1,10-phenanthroline CAS No. 7089-68-1

2-Chloro-1,10-phenanthroline

Cat. No. B021708
CAS RN: 7089-68-1
M. Wt: 214.65 g/mol
InChI Key: JHRMQHFRVPVGHL-UHFFFAOYSA-N
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Patent
US08648194B2

Procedure details

To a stirred aqueous solution of potassium ferricyanide (22.1 g; 673 mmol) (200 mL) in an ice bath, compound (4) (6.17 g; 26.9 mmol) and an aqueous sodium hydroxide (16.14 g; 404 mmol) (110 mL) were alternately added over 20 minutes. The resulting reaction mixture was stirred in an ice bath, and further stirred at room temperature for 3.5 hours. Crude crystals which precipitated out were separated by filtration and dried, and then dissolved in methanol, and subsequently subjected to an activated carbon treatment. Then, a filtrate was concentrated under reduced pressure to give 4.26 g (yield: 72% from compound (3)) of the title compound (5).
Name
compound ( 4 )
Quantity
6.17 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
S([O-])(O)(=O)=O.[Cl:6][C:7]1[CH:8]=[CH:9][C:10]2[C:19]([N:20]=1)=[C:18]1[C:13]([CH:14]=[CH:15][CH:16]=[N+:17]1[CH3:21])=[CH:12][CH:11]=2.[OH-:22].[Na+]>[Fe-3](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+]>[Cl:6][C:7]1[CH:8]=[CH:9][C:10]2[C:19](=[C:18]3[C:13](=[CH:12][CH:11]=2)[CH:14]=[CH:15][CH:16]=[N:17]3)[N:20]=1.[Cl:6][C:7]1[CH:8]=[CH:9][C:10]2[C:19]([N:20]=1)=[C:18]1[C:13]([CH:14]=[CH:15][C:16](=[O:22])[N:17]1[CH3:21])=[CH:12][CH:11]=2 |f:0.1,2.3,4.5.6.7|

Inputs

Step One
Name
compound ( 4 )
Quantity
6.17 g
Type
reactant
Smiles
S(=O)(=O)(O)[O-].ClC=1C=CC2=CC=C3C=CC=[N+](C3=C2N1)C
Name
Quantity
110 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
catalyst
Smiles
[Fe-3](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
was stirred in an ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
STIRRING
Type
STIRRING
Details
further stirred at room temperature for 3.5 hours
Duration
3.5 h
CUSTOM
Type
CUSTOM
Details
Crude crystals which precipitated out
CUSTOM
Type
CUSTOM
Details
were separated by filtration
CUSTOM
Type
CUSTOM
Details
dried
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methanol
CONCENTRATION
Type
CONCENTRATION
Details
Then, a filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC2=C3N=CC=CC3=CC=C2C=C1
Name
Type
product
Smiles
ClC=1C=CC2=CC=C3C=CC(N(C3=C2N1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08648194B2

Procedure details

To a stirred aqueous solution of potassium ferricyanide (22.1 g; 673 mmol) (200 mL) in an ice bath, compound (4) (6.17 g; 26.9 mmol) and an aqueous sodium hydroxide (16.14 g; 404 mmol) (110 mL) were alternately added over 20 minutes. The resulting reaction mixture was stirred in an ice bath, and further stirred at room temperature for 3.5 hours. Crude crystals which precipitated out were separated by filtration and dried, and then dissolved in methanol, and subsequently subjected to an activated carbon treatment. Then, a filtrate was concentrated under reduced pressure to give 4.26 g (yield: 72% from compound (3)) of the title compound (5).
Name
compound ( 4 )
Quantity
6.17 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
S([O-])(O)(=O)=O.[Cl:6][C:7]1[CH:8]=[CH:9][C:10]2[C:19]([N:20]=1)=[C:18]1[C:13]([CH:14]=[CH:15][CH:16]=[N+:17]1[CH3:21])=[CH:12][CH:11]=2.[OH-:22].[Na+]>[Fe-3](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+]>[Cl:6][C:7]1[CH:8]=[CH:9][C:10]2[C:19](=[C:18]3[C:13](=[CH:12][CH:11]=2)[CH:14]=[CH:15][CH:16]=[N:17]3)[N:20]=1.[Cl:6][C:7]1[CH:8]=[CH:9][C:10]2[C:19]([N:20]=1)=[C:18]1[C:13]([CH:14]=[CH:15][C:16](=[O:22])[N:17]1[CH3:21])=[CH:12][CH:11]=2 |f:0.1,2.3,4.5.6.7|

Inputs

Step One
Name
compound ( 4 )
Quantity
6.17 g
Type
reactant
Smiles
S(=O)(=O)(O)[O-].ClC=1C=CC2=CC=C3C=CC=[N+](C3=C2N1)C
Name
Quantity
110 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
catalyst
Smiles
[Fe-3](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
was stirred in an ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
STIRRING
Type
STIRRING
Details
further stirred at room temperature for 3.5 hours
Duration
3.5 h
CUSTOM
Type
CUSTOM
Details
Crude crystals which precipitated out
CUSTOM
Type
CUSTOM
Details
were separated by filtration
CUSTOM
Type
CUSTOM
Details
dried
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methanol
CONCENTRATION
Type
CONCENTRATION
Details
Then, a filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC2=C3N=CC=CC3=CC=C2C=C1
Name
Type
product
Smiles
ClC=1C=CC2=CC=C3C=CC(N(C3=C2N1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.